molecular formula C16H11N5O2S2 B11468971 8-amino-2-(methylsulfanyl)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide

8-amino-2-(methylsulfanyl)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide

Cat. No.: B11468971
M. Wt: 369.4 g/mol
InChI Key: DRDCYBJWSUEGFI-UHFFFAOYSA-N
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Description

8-amino-2-(methylsulfanyl)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide is a complex heterocyclic compound It features a unique structure that combines pyridine, thiazole, and pyrano rings, making it an interesting subject for chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-2-(methylsulfanyl)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide typically involves multi-step reactions One common method starts with the preparation of the thiazole ring, followed by the construction of the pyrano and pyridine rings

    Thiazole Ring Formation: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone under basic conditions.

    Pyrano Ring Construction: The pyrano ring is typically formed through a cyclization reaction involving a suitable aldehyde and a β-keto ester.

    Pyridine Ring Formation: The pyridine ring is introduced via a condensation reaction involving a suitable amine and a diketone.

    Cyanide Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and amino groups.

    Reduction: Reduction reactions can target the carbonyl and nitrile groups.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and methylsulfanyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new heterocyclic compounds.

Biology

In biology, this compound has potential applications as a bioactive molecule. Its diverse functional groups allow it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a promising candidate for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of new materials. Its unique structure and functional groups make it a valuable component in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 8-amino-2-(methylsulfanyl)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole and its derivatives share a similar core structure.

    Pyridine Derivatives: Compounds such as pyridine and its derivatives share a similar core structure.

    Pyrano Derivatives: Compounds such as pyrano and its derivatives share a similar core structure.

Uniqueness

What sets 8-amino-2-(methylsulfanyl)-5-oxo-6-(3-pyridyl)-4,6-dihydro-5H-pyrano[2,3-d][1,3]thiazolo[4,5-b]pyridin-7-yl cyanide apart is its combination of these three core structures into a single molecule. This unique combination allows it to exhibit a wide range of chemical and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H11N5O2S2

Molecular Weight

369.4 g/mol

IUPAC Name

12-amino-4-methylsulfanyl-8-oxo-10-pyridin-3-yl-13-oxa-3-thia-5,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),4,11-tetraene-11-carbonitrile

InChI

InChI=1S/C16H11N5O2S2/c1-24-16-21-14-12(25-16)11-10(15(22)20-14)9(7-3-2-4-19-6-7)8(5-17)13(18)23-11/h2-4,6,9H,18H2,1H3,(H,20,22)

InChI Key

DRDCYBJWSUEGFI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C(C(=C(O3)N)C#N)C4=CN=CC=C4)C(=O)N2

Origin of Product

United States

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